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Compound of Interest

Compound Name: 2-Bromobutanamide

Cat. No.: B1267324 Get Quote

An In-depth Technical Guide to 2-
Bromobutanamide
This guide provides a comprehensive overview of the structure, properties, synthesis, and

reactivity of 2-bromobutanamide, tailored for researchers, scientists, and professionals in drug

development.

Molecular Structure and Functional Groups
2-Bromobutanamide is an organic compound featuring a four-carbon butane backbone.[1] Its

structure is characterized by two key functional groups: a primary amide group (-CONH₂)

located at the terminal carbon (C1) and a bromine atom substituent at the alpha-position (C2).

[1][2] This arrangement makes the alpha-carbon an electrophilic center, susceptible to

nucleophilic attack, with the bromide ion serving as an effective leaving group.[2] This inherent

reactivity renders 2-bromobutanamide a valuable intermediate in various organic syntheses.

[1][2]

The molecule's IUPAC name is 2-bromobutanamide.[3] Its chemical structure can be

represented by the SMILES notation CCC(C(=O)N)Br.[4]
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Structure of 2-Bromobutanamide
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Caption: Molecular structure of 2-bromobutanamide.

The primary functional groups determining the chemical behavior of 2-bromobutanamide are

the amide and the alkyl bromide.
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Caption: Key functional groups in 2-bromobutanamide.

Physicochemical Properties
The physical and chemical properties of 2-bromobutanamide are summarized below. The

presence of the polar amide group allows for hydrogen bonding, influencing its solubility in

polar solvents like water and alcohols.[1]

Property Value Reference

Molecular Formula C₄H₈BrNO [1][2][3]

Molecular Weight 166.02 g/mol [2][3]

CAS Number 5398-24-3 [2][3]

Melting Point 112-113 °C [2]

Boiling Point 250.2 °C at 760 mmHg [2][5]

Density 1.524 g/cm³ [5]

Monoisotopic Mass 164.97893 Da [2][3][4]

Flash Point 105.1 °C [5]

Vapor Pressure 0.022 mmHg at 25°C [5]

Spectroscopic Analysis
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Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-
bromobutanamide.

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon

framework of the molecule.[2]

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the protons in

different chemical environments. The α-proton (adjacent to the bromine) is typically deshielded

and appears downfield.[2] The amide protons often present as a broad signal.[2]

Proton Assignment
Approximate
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ ~1.0 Triplet 3H

-CH₂- ~2.0-2.2 Multiplet 2H

α-CH(Br) ~4.1-4.3 Multiplet 1H

-NH₂ ~6.5-7.0 Broad 2H

(Note: This table

represents

hypothetical data

based on typical

values for similar

structures).[2]

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton, with the carbonyl carbon

and the carbon bonded to bromine showing characteristic downfield shifts.
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Carbon Assignment Approximate Chemical Shift (δ, ppm)

-CH₃ ~10-15

-CH₂- ~25-30

α-CH(Br) ~45-55

C=O ~170-175

(Note: This table represents hypothetical data

based on typical values).

IR spectroscopy is used to identify the presence of specific functional groups by detecting their

characteristic vibrational frequencies.[2][6]

Vibrational Mode Functional Group
Approximate
Frequency (cm⁻¹)

Intensity

N-H Stretch Primary Amide
3400-3200 (two

bands)
Medium

C-H Stretch Alkyl 3000-2850 Medium

C=O Stretch (Amide I) Primary Amide ~1650 Strong

N-H Bend (Amide II) Primary Amide ~1620-1550 Strong

(Source:

Characteristic IR

absorption

frequencies for

primary amides).[2]

Mass spectrometry is crucial for determining the molecular weight and elemental composition.

[2] High-Resolution Mass Spectrometry (HRMS) can verify the molecular formula with high

accuracy.[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in

an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of

nearly equal intensity.[7]
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Ion Species Elemental Formula Theoretical Mass (Da)

[M]⁺ (with ⁷⁹Br) C₄H₈⁷⁹BrNO 164.97893

[M]⁺ (with ⁸¹Br) C₄H₈⁸¹BrNO 166.97688

[M+H]⁺ (with ⁷⁹Br) C₄H₉⁷⁹BrNO 165.98671

[M+H]⁺ (with ⁸¹Br) C₄H₉⁸¹BrNO 167.98466

(Theoretical masses calculated

based on isotopic masses).[2]

Experimental Protocols: Synthesis of 2-
Bromobutanamide
There are two primary routes for the synthesis of 2-bromobutanamide.

This common method involves a two-step process: converting 2-bromobutyric acid to its more

reactive acyl chloride derivative, followed by amidation.[2][8]

Step 1: Formation of 2-Bromobutyryl Chloride

In a fume hood, place 2-bromobutyric acid (1.0 eq) in a round-bottom flask equipped with a

reflux condenser and a magnetic stirrer.[8]

Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask.[8]

Heat the mixture at reflux for 2 hours. The byproducts (SO₂ and HCl) are gaseous and will be

removed.[8]

After cooling, the excess thionyl chloride can be removed by distillation to yield crude 2-

bromobutyryl chloride.

Step 2: Amidation

Cool the crude 2-bromobutyryl chloride in an ice bath.
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Slowly and carefully pour the acyl chloride into a beaker containing a stirred, ice-cold

concentrated ammonia solution (a significant excess).[8]

The 2-bromobutanamide product will precipitate as a solid.[8]

Collect the solid by vacuum filtration and wash it thoroughly with cold water.[8]

Dry the collected solid. Further purification can be achieved by recrystallization.
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Synthesis via Amidation of 2-Bromobutyric Acid
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Caption: Workflow for the amidation synthesis route.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1267324?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An alternative approach is the direct bromination of butanamide at the alpha-position.[1][2] This

method requires careful control to ensure regioselectivity and prevent over-bromination.[2]

Place butanamide (1.0 eq) in a suitable anhydrous solvent.

Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) (1.0-1.1 eq).

[2]

The reaction may require a catalyst or initiator, such as a radical initiator (e.g., AIBN) or an

acidic catalyst.[2]

Maintain the reaction at a controlled temperature and monitor its progress using techniques

like TLC or GC.

Upon completion, quench the reaction and work up the mixture to isolate the crude product.

This typically involves washing with a reducing agent solution (e.g., sodium thiosulfate) to

remove excess bromine, followed by extraction.

Purify the isolated 2-bromobutanamide by recrystallization or chromatography.

Chemical Reactivity and Transformations
The primary site of reactivity in 2-bromobutanamide is the C-Br bond. The electrophilic alpha-

carbon is susceptible to nucleophilic substitution (Sₙ2) reactions, where the bromide ion is

displaced by a nucleophile.[2]

A significant transformation is the reaction with ammonia to yield DL-2-aminobutanamide, an

important intermediate in the synthesis of chiral molecules like the drug Levetiracetam.[2]

Reaction: 2-bromobutanamide + 2 NH₃ → 2-aminobutanamide + NH₄Br

Mechanism: Sₙ2

Conditions: The reaction is typically performed in an aqueous or alcoholic ammonia solution

at elevated temperatures (e.g., 45–60°C).[2]

This reactivity allows for the synthesis of a wide array of derivatives by using different

nucleophiles to introduce various functional groups at the C2 position.[2]
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Caption: Nucleophilic substitution of 2-bromobutanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structure and functional groups of 2-bromobutanamide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267324#structure-and-functional-groups-of-2-
bromobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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